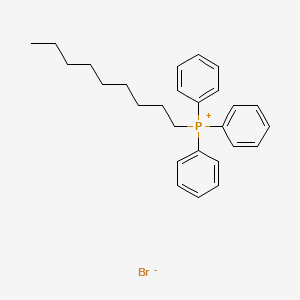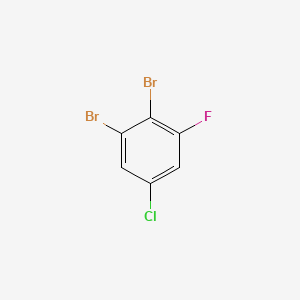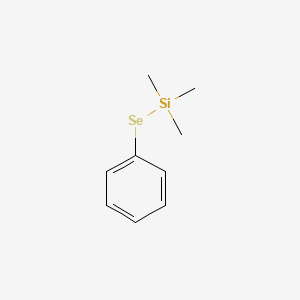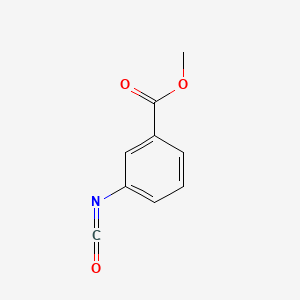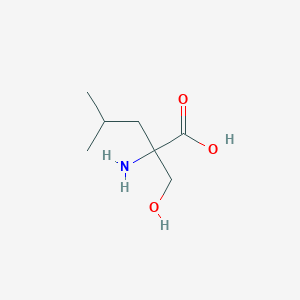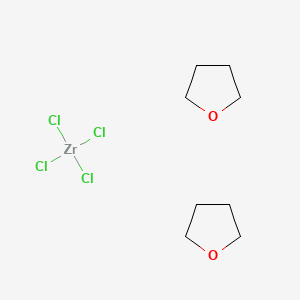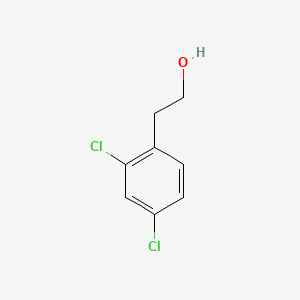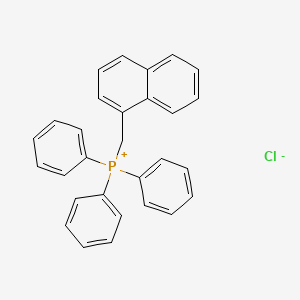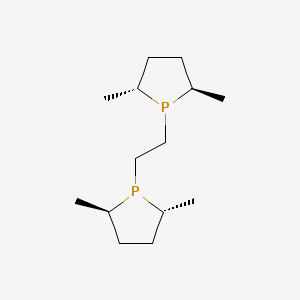
2-Chloro-5-formylphenylboronic acid
説明
2-Chloro-5-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO3 and its molecular weight is 184.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
- 2-Formylphenylboronic acids, including derivatives like 2-Chloro-5-formylphenylboronic acid, exhibit antimicrobial properties. They have shown moderate action against fungi like Candida albicans and higher activity against bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020). The antimicrobial potential of these compounds is significant for developing new antibacterial agents.
Bioorthogonal Coupling Reactions
- In biochemistry, 2-formylphenylboronic acid derivatives are used in coupling reactions. They rapidly form stable boron-nitrogen heterocycles in neutral aqueous solutions, which are useful for protein conjugation. This reaction is orthogonal to protein functional groups and is suitable for physiological conditions (Dilek et al., 2015).
Tautomeric Equilibrium
- These compounds can undergo tautomeric rearrangements in solution, forming different molecular structures. This property is vital in understanding the chemical behavior and potential applications in synthesis and materials science (Luliński et al., 2007).
Suzuki-Miyaura Coupling
- 2-Formylphenylboronic acids are essential in the Suzuki-Miyaura coupling reaction, a critical method in organic synthesis for creating biaryl structures. This reaction is instrumental in synthesizing various organic compounds and pharmaceuticals (Hergert et al., 2018).
Fluorescence Quenching Studies
- Derivatives of 2-formylphenylboronic acid have been studied for their fluorescence quenching properties. Understanding these properties is crucial in developing sensors and probes for various applications, including biological systems (Geethanjali et al., 2015).
Synthesis of Functionalized Benzoboroxoles
- These compounds are used in the synthesis of functionalized benzoboroxoles, which have potential applications in materials science and medicinal chemistry (Kumar et al., 2010).
Molecular Docking Studies
- Molecular docking studies of formylphenylboronic acids have been performed, indicating their potential in interacting with biological targets, such as anti-apoptotic proteins. This research is significant in drug discovery and development (Tanış et al., 2020).
Catalytic Processes
- 2-Formylphenylboronic acids are used in catalytic processes, such as the regioselective annulation of dienes, to produce high yields of valuable organic compounds (Nishimura et al., 2007).
Supramolecular Architecture
- The crystal structures of various phenylboronic acids, including this compound, have been studied for their supramolecular architecture. This research is important for understanding molecular interactions and designing new materials (Shimpi et al., 2007).
Photophysical Properties
- Compounds derived from 2-formylphenylboronic acids have been investigated for their photophysical properties, which are essential for developing optoelectronic materials (González et al., 2015).
Synthesis Methodology
- The synthesis methodology of this compound, an important pharmaceutical intermediate, has been studied and improved for higher production and purity (Yuan-long, 2007).
作用機序
Target of Action
The primary target of 2-Chloro-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The This compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of This compound The success of the sm coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of This compound are the formation of new carbon–carbon bonds . This is a result of the compound’s role in the SM coupling reaction .
Action Environment
The action, efficacy, and stability of This compound are influenced by environmental factors such as reaction conditions . The broad application of the SM coupling reaction, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound is relatively stable and can function effectively under a variety of conditions.
特性
IUPAC Name |
(2-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXLDYEFFSFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376833 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-78-5 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Calix[8]arene](/img/structure/B1585647.png)
